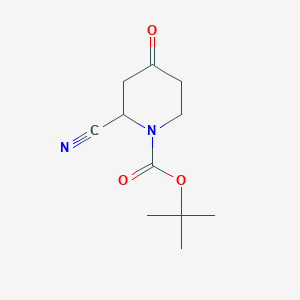

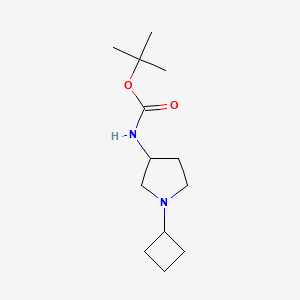

N-(2-メトキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)ベンズアミド

説明

This compound is an organic intermediate with borate and sulfonamide groups . It is a pale yellow to off-white powder . It is also known as N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide .

Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been studied using density functional theory (DFT). The molecular electrostatic potential and frontier molecular orbitals of the compound have been analyzed to further clarify certain physical and chemical properties of the compound .科学的研究の応用

有機合成中間体

この化合物は、ホウ酸エステルとスルホンアミド基を持つ有機中間体です . この化合物は、求核置換反応とアミド化反応によって合成できます . このため、この化合物はより複雑な有機化合物の合成における貴重な構成要素となっています。

結晶学的および立体配座解析

この化合物の構造は、1Hおよび13C NMR、IR、MS、および単結晶X線回折によって特徴付けられています . これらの技術により、詳細な結晶学的および立体配座解析が可能になり、これは化合物の物理的および化学的特性を理解する上で重要です .

密度汎関数理論(DFT)研究

この化合物は、密度汎関数理論(DFT)を使用して研究され、特定の物理的および化学的特性をさらに明らかにしています . DFTは、物理学、化学、材料科学で使用される計算量子力学モデリング手法であり、多体系の電子構造を調査するために使用されます。

分子静電ポテンシャル研究

DFTは、化合物の分子静電ポテンシャルの研究にも使用されます . これにより、分子内の電荷の分布を理解することができ、反応性の部位を予測することができます。

フロンティア分子軌道研究

この化合物のフロンティア分子軌道は、DFTを使用して研究されています . これにより、化合物の安定性、化学反応性、および動力学的特性に関する洞察が得られます。

医薬品合成

医薬品の有機合成では、ボロン酸化合物は通常、ジオールの保護に使用されます . この化合物は、アミノ酸の不斉合成、ディールス・アルダー反応、鈴木カップリング反応に使用されます .

酵素阻害剤または特定のリガンド薬

薬物応用研究では、ホウ酸化合物は通常、酵素阻害剤または特定のリガンド薬として使用されます . これらの化合物は、腫瘍や微生物感染症の治療に使用でき、抗癌剤の開発にも使用できます .

蛍光プローブ

ホウ酸化合物は、過酸化水素、糖、銅およびフッ化物イオン、およびカテコールアミンの識別のために蛍光プローブとしても使用できます . これにより、生物学的および化学的センシングに幅広い応用が開かれます。

作用機序

Target of Action

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is an organic intermediate with borate and sulfonamide groups Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

The compound can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site

Biochemical Pathways

The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . In the organic synthesis of drugs, boronic acid compounds like this one are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Pharmacokinetics

The compound’s predicted boiling point is 5210±600 °C , which might influence its bioavailability.

Result of Action

Organoboron compounds like this one are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .

Action Environment

The compound is stable under normal conditions and should be stored in a sealed, dry, room temperature environment

将来の方向性

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

生化学分析

Biochemical Properties

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. This compound interacts with several enzymes, including proteases and kinases, by forming reversible covalent bonds with active site residues. The borate group in the compound can form stable complexes with diols and other nucleophilic groups, which is essential for its inhibitory activity. Additionally, the amide group can participate in hydrogen bonding, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For instance, this compound can inhibit kinases that play a role in the MAPK/ERK pathway, resulting in reduced cell proliferation and increased apoptosis in certain cancer cell lines . Additionally, it can modulate the activity of transcription factors, thereby impacting gene expression profiles in treated cells.

Molecular Mechanism

The molecular mechanism of action of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide involves its interaction with specific biomolecules at the molecular level. The borate group forms reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is facilitated by the high nucleophilicity of the borate group, which allows it to form stable complexes with hydroxyl groups. Additionally, the amide group can engage in hydrogen bonding with amino acid residues, further stabilizing the enzyme-inhibitor complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of its corresponding boronic acid and amine derivatives. Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic effects such as reduced tumor growth in cancer models. At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of borate and amide metabolites . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity.

Metabolic Pathways

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is involved in several metabolic pathways. It is metabolized primarily through hydrolysis, leading to the formation of boronic acid and amine derivatives. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound also interacts with enzymes involved in oxidative metabolism, potentially affecting metabolic flux and altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that the compound preferentially accumulates in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific subcellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct the compound to specific organelles, enhancing its activity and function .

特性

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)14-11-15(17(24-5)21-12-14)22-16(23)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZWXZDTIXPKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401128178 | |

| Record name | Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1425335-63-2 | |

| Record name | Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425335-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)

![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)

![((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B1406818.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)

![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1406820.png)

![7-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1406821.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)

![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)